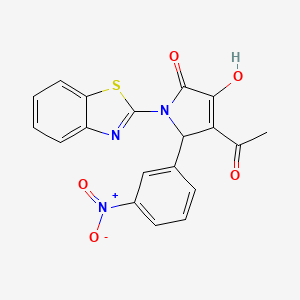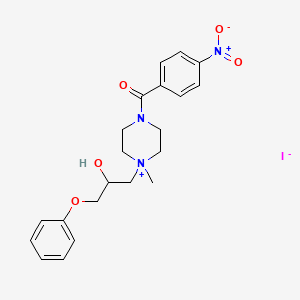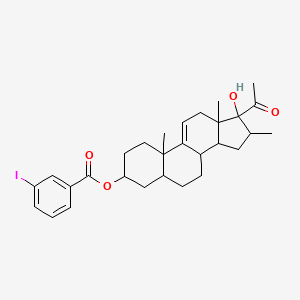![molecular formula C19H17ClN2O B5173155 N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B5173155.png)
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine, also known as JNJ-28330835, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound targets a specific protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. In
作用机制
The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine is based on its ability to bind to the bromodomain of BRD4. BRD4 is a protein that plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting the interaction between BRD4 and acetylated histones, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine disrupts the transcriptional machinery and leads to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine has been shown to have other biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine is its specificity for BRD4. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the development and application of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine. One area of interest is the use of this compound in combination with other targeted therapies, such as immunotherapy and epigenetic modifiers. Another potential direction is the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Finally, there is a need for further studies to explore the potential of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine in other disease contexts, such as autoimmune diseases and infectious diseases.
Conclusion
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine is a promising small molecule inhibitor that targets the bromodomain of BRD4. This compound has been shown to have potent anticancer effects and other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for the development and application of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine. Further research in this area could lead to the development of new and more effective therapies for cancer and other diseases.
合成方法
The synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine involves a series of chemical reactions that result in the formation of the final product. The starting materials for this synthesis are 2-chlorobenzyl alcohol, 4-(bromomethyl)pyridine, and 4-hydroxybenzaldehyde. These compounds are combined in a solvent and heated under reflux conditions to form an intermediate product, which is then treated with a reducing agent to produce the final compound. The synthesis method for N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine has been optimized to ensure high yields and purity of the final product.
科学研究应用
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In addition, it has been demonstrated to have synergistic effects when used in combination with other anticancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-18-6-2-1-5-16(18)14-23-17-10-8-15(9-11-17)13-22-19-7-3-4-12-21-19/h1-12H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOYVOPMDDSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5173074.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B5173078.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173083.png)
![4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5173092.png)
![1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5173099.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5173107.png)
![2-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5173117.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5173131.png)


![1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5173178.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5173195.png)